3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine
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Overview
Description
3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve the use of microwave irradiation to enhance the efficiency and yield of the reaction. This method has been shown to produce high yields of 2,7-disubstituted products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through cross-coupling reactions.
Electrophilic Addition: The compound can form carbanions, which then undergo electrophilic addition to form new products.
Common Reagents and Conditions:
n-Butyllithium (BuLi): Used to generate carbanions for electrophilic addition.
Palladium Catalysts: Used in cross-coupling reactions to replace the bromine atom with aryl groups.
Major Products:
Aryl-substituted Pyrazolo[1,5-A]pyrimidines: Formed through cross-coupling reactions.
Electrophilic Addition Products: Formed through reactions with carbanions.
Scientific Research Applications
3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways:
Enzymatic Inhibition: The compound inhibits enzymes involved in
Properties
Molecular Formula |
C10H12BrN3 |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
3-bromo-5-methyl-7-propylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H12BrN3/c1-3-4-8-5-7(2)13-10-9(11)6-12-14(8)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
TZAUTYNBEWQLBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC2=C(C=NN12)Br)C |
Origin of Product |
United States |
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